molecular formula C11H11BrFNO B1381564 3-Bromo-N-cyclobutyl-4-fluorobenzamide CAS No. 1870439-13-6

3-Bromo-N-cyclobutyl-4-fluorobenzamide

Cat. No.: B1381564
CAS No.: 1870439-13-6
M. Wt: 272.11 g/mol
InChI Key: BPQSKODFWBCZKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclobutyl-4-fluorobenzamide typically involves the following steps:

    Fluorination: The addition of a fluorine atom at the fourth position.

    Amidation: The attachment of the cyclobutyl group to the nitrogen atom of the benzamide.

These reactions are usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclobutyl-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines.

    Oxidation: Often carried out using oxidizing agents like potassium permanganate.

    Reduction: Involves reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Utilize palladium catalysts and boron reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms .

Scientific Research Applications

3-Bromo-N-cyclobutyl-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclobutyl-4-fluorobenzamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

IUPAC Name

3-bromo-N-cyclobutyl-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-9-6-7(4-5-10(9)13)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQSKODFWBCZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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